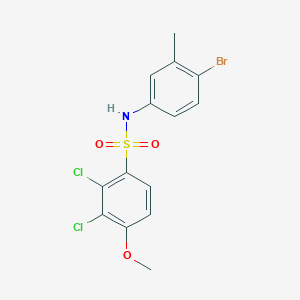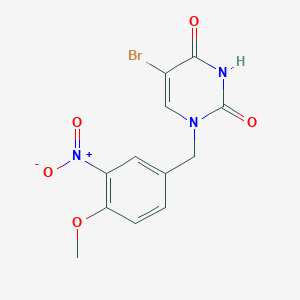![molecular formula C18H17N3O5 B3535702 N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3535702.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide
Overview
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNBA is a small molecule inhibitor that selectively targets the protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation.
Mechanism of Action
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide selectively binds to the ATP-binding site of CK2 and inhibits its activity. CK2 plays a crucial role in cell growth and proliferation by phosphorylating various proteins involved in cell signaling pathways. Inhibition of CK2 activity by N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide leads to the disruption of these pathways, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. In cancer cells, N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation. N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has not been extensively studied for its physiological effects in humans.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit CK2 activity in both in vitro and in vivo models. N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide research, including the development of more potent and selective CK2 inhibitors, the identification of new CK2 substrates, and the investigation of the physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide in humans. N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide could also be used as a tool compound to study the role of CK2 in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Finally, N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide could be used as a lead compound for drug development for the treatment of CK2-related diseases.
Scientific Research Applications
N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has been used in various scientific research applications, including cancer research and drug discovery. CK2 is overexpressed in many types of cancer cells and is associated with increased cell proliferation and survival. N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has shown promising results in inhibiting CK2 activity and inducing apoptosis in cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has also been used as a tool compound in drug discovery to identify new CK2 inhibitors and to study the role of CK2 in various biological processes.
properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17(14-2-1-3-16(12-14)21(24)25)19-15-6-4-13(5-7-15)18(23)20-8-10-26-11-9-20/h1-7,12H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMNJEGSXPYZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535627.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3535645.png)
![4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B3535652.png)

![methyl [5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3535670.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535672.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3535716.png)
![4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535722.png)